2-Acetyl-4-propylcyclohexan-1-one
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Overview
Description
2-Acetyl-4-propylcyclohexan-1-one is an organic compound with the molecular formula C11H18O2 It is a cyclohexanone derivative, characterized by the presence of an acetyl group at the second position and a propyl group at the fourth position on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-propylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts acylation reaction, where cyclohexanone is reacted with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The propyl group can be introduced through a subsequent alkylation reaction using propyl bromide and a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-propylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
2-Acetyl-4-propylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-4-propylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the propyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Acetylcyclohexanone: Lacks the propyl group, which may affect its reactivity and applications.
4-Propylcyclohexanone: Lacks the acetyl group, resulting in different chemical properties and uses.
2-Propylcyclohexanone: Similar structure but with the propyl group at a different position, leading to variations in reactivity and applications.
Uniqueness
2-Acetyl-4-propylcyclohexan-1-one is unique due to the presence of both acetyl and propyl groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H18O2 |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-acetyl-4-propylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-9-5-6-11(13)10(7-9)8(2)12/h9-10H,3-7H2,1-2H3 |
InChI Key |
PYJLSHIZOKFPON-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(=O)C(C1)C(=O)C |
Origin of Product |
United States |
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